1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 3,4-dimethylphenyl group at the 1-position of the pyrazole ring and a 4-fluorobenzylamine substituent at the 4-position of the pyrimidine ring. This structural architecture aligns with kinase inhibitors targeting ATP-binding pockets, particularly Src family kinases (SFKs), due to the pyrazolo[3,4-d]pyrimidine scaffold’s ability to mimic ATP’s adenine moiety . The 4-fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the dimethylphenyl substituent may modulate metabolic stability and selectivity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-13-3-8-17(9-14(13)2)26-20-18(11-25-26)19(23-12-24-20)22-10-15-4-6-16(21)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUDLJLBYFOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3,4-diaminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Substitution with 3,4-Dimethylphenyl Group: The pyrazolo[3,4-d]pyrimidine core is then subjected to a substitution reaction with a 3,4-dimethylphenyl halide (e.g., bromide or chloride) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Introduction of the 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution of the amine group with a 4-fluorobenzyl halide, typically using a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., bromides, chlorides) in the presence of bases like K2CO3, NaH, or TEA.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
Inhibition of Protein Synthesis: It may inhibit the synthesis of certain proteins, thereby affecting cellular functions.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Pyrazolo[3,4-d]Pyrimidine Derivatives and Their Properties
Substituent Effects on Activity and PK
- 4-Fluorobenzyl Group: Present in both the target compound and S29, this group enhances hydrophobic interactions with kinase ATP pockets.
- Chlorine vs. Methyl Substituents : S29’s 2-chloro-2-(4-chlorophenyl)ethyl group contributes to its unfavorable PK, likely due to oxidative metabolism and toxicity . In contrast, the target compound’s 3,4-dimethylphenyl group may reduce metabolic degradation, improving bioavailability.
- Delivery Systems: S29’s PK limitations are mitigated using graphene oxide (GO) nanosheets, which enhance tumor-targeted delivery and reduce off-target effects . The target compound’s methyl substituents could obviate the need for such carriers.
Research Findings and Trends
- Kinase Selectivity : The pyrazolo[3,4-d]pyrimidine scaffold demonstrates versatility across kinases (e.g., SFKs, BTK, Plasmodium kinases). Substituent modifications critically influence target specificity .
- Anticancer Activity : S29’s efficacy in neuroblastoma models underscores the scaffold’s relevance in oncology. The target compound’s structural optimizations may enhance potency against resistant tumors.
- Metabolic Stability : Methyl and fluorine substituents are associated with improved PK profiles compared to chlorine-containing analogs, as seen in ibrutinib derivatives .
Biological Activity
1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Pyrazolo[3,4-d]pyrimidine core : A fused ring system that contributes to its biological activity.
- Substituents : A 3,4-dimethylphenyl group at the N~4~ position and a 4-fluorobenzyl group at the N~6~ position.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 946217-35-2 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities primarily as cyclin-dependent kinase (CDK) inhibitors . The specific compound has demonstrated:
- Cytotoxicity : Effective against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM , indicating potent anti-proliferative effects .
- Apoptosis Induction : The compound may induce programmed cell death in treated cells, altering cell cycle progression and leading to reduced tumor growth .
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- Anti-proliferative effects : Notable cytotoxicity against cancer cell lines with low nanomolar IC50 values.
- Mechanistic Insights : The compound's ability to inhibit CDKs suggests a potential role in disrupting cell cycle regulation .
Comparison with Related Compounds
A comparative analysis of similar compounds highlights the unique potency of this specific pyrazolo derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N~4~-(3-methylphenyl)-N~6~-(2-chlorobenzyl)-pyrazolo[3,4-d]pyrimidine | Moderate CDK inhibition | Moderate cytotoxicity |
| N~6~-(benzyl)-N~4~-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidine | Benzyl group at N~6~, different substituent | Lower cytotoxicity |
| N~6~-(fluorophenyl)-N~4~-(dimethylphenyl)-pyrazolo[3,4-d]pyrimidine | Enhanced activity against certain cancers | Higher efficacy in cytotoxicity assays |
The unique combination of 3,4-dimethyl and 4-fluorobenzyl groups in the target compound likely contributes to its superior potency compared to other derivatives .
Efficacy in Cancer Models
In preclinical models:
Q & A
Basic: What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Condensation of substituted pyrazole precursors with nitriles or amidines under reflux conditions (e.g., ethanol, 80°C) to form the pyrazolo[3,4-d]pyrimidine core .
Substituent Introduction:
- 3,4-Dimethylphenyl Group: Alkylation or nucleophilic substitution using 3,4-dimethylphenyl halides in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts .
- 4-Fluorobenzylamine: Coupling via Buchwald-Hartwig amination or direct alkylation with 4-fluorobenzyl bromide under inert atmosphere .
Purification: Recrystallization from acetonitrile or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Critical Parameters:
- Temperature control during alkylation to avoid byproducts.
- Use of anhydrous solvents to prevent hydrolysis.
Basic: How is the compound characterized structurally?
Methodological Answer:
- 1H NMR: Peaks for aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.1–2.5 ppm), and fluorine-coupled splitting in the benzyl moiety .
- IR Spectroscopy: Bands for C=N (1600–1650 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
- X-ray Crystallography: Resolves spatial arrangement of substituents; critical for confirming regioselectivity in the pyrazolo[3,4-d]pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
